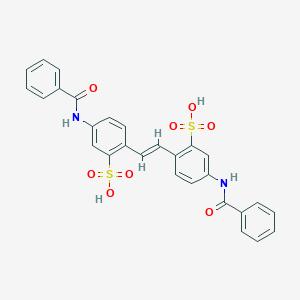

4,4'-二苯甲酰胺-2,2'-二苯乙烯二磺酸

描述

Synthesis Analysis

The synthesis of 4,4'-Dibenzamido-2,2'-stilbenedisulfonic acid and related compounds involves complex chemical reactions. For example, the toxicology and carcinogenesis studies of a closely related compound, 4,4'-Diamino-2,2'-Stilbenedisulfonic Acid, reveal its use in the synthesis of dyes and optical brighteners or fluorescent whitening agents (National Toxicology Program technical report series, 1992). Additionally, the preparation and characterization of related stilbene disulfonates such as 4-acetamido-4'-isothiocyanostilbene-2,2'-disulfonic acid (SITS) involve their synthesis in various isomeric forms, highlighting the chemical versatility and structural complexity of these compounds (Jakobsen & Horobin, 1989).

Molecular Structure Analysis

The molecular structure of stilbenedisulfonic acid derivatives is crucial for their function and applications. The resonance energy transfer studies used to characterize the binding site of the anion-exchange system in human erythrocyte membranes provide insights into the molecular interactions and structure-function relationships of these compounds (Rao et al., 1979).

Chemical Reactions and Properties

Stilbenedisulfonic acids engage in a variety of chemical reactions, influenced by their structure and substituents. For example, the interaction of 4,4'-diisothiocyano-2,2'-stilbenedisulfonic acid (DIDS) with band 3 protein from human red blood cell membranes forms amino acid conjugates, highlighting the reactivity of these compounds with biological molecules (Ramjeesingh et al., 1981).

Physical Properties Analysis

The physical properties of stilbenedisulfonic acids, such as solubility, melting points, and crystal structure, are influenced by their molecular structure. The synthesis and characterization of related compounds offer insights into the modularity and design strategies for achieving specific physical properties (Tothadi & Desiraju, 2012).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with other molecules, of 4,4'-Dibenzamido-2,2'-stilbenedisulfonic acid and its derivatives, are crucial for their applications. Studies on the kinetics of binding to band 3 and the effects on cellular processes provide valuable information on the chemical behavior of these compounds (Salhany et al., 1994).

科学研究应用

洗衣粉中的荧光增白剂

4,4'-二苯甲酰胺-2,2'-二苯乙烯二磺酸: 被广泛用作洗衣粉中的荧光增白剂 . 这些化合物吸收紫外线并将其重新发射为可见的蓝色光,抵消了织物的泛黄,使它们在人眼中看起来更白更亮。

造纸工业中的荧光增白剂

在造纸工业中,这种化合物用作荧光增白剂 . 它通过将紫外光转换为可见光来增强高质量纸张产品的亮度,使纸张呈现出市场上非常追捧的闪亮白色外观。

染料合成

该化合物是合成复杂染料的关键中间体 . 它的分子结构允许连接各种生色团,生色团是决定分子颜色的部分,使其成为染料化学中用途广泛的前体。

塑料中的光稳定剂

这种化合物在塑料制造中用作光稳定剂 . 它通过吸收有害的紫外线辐射来帮助防止塑料降解,从而在塑料产品暴露于阳光下时保持其完整性和颜色。

生物染色

在生物研究中,4,4'-二苯甲酰胺-2,2'-二苯乙烯二磺酸可以用作荧光染色剂 . 它与细胞和组织中特定的蛋白质或核酸结合,使研究人员能够在荧光显微镜下观察这些成分。

安全和危害

属性

IUPAC Name |

5-benzamido-2-[(E)-2-(4-benzamido-2-sulfophenyl)ethenyl]benzenesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H22N2O8S2/c31-27(21-7-3-1-4-8-21)29-23-15-13-19(25(17-23)39(33,34)35)11-12-20-14-16-24(18-26(20)40(36,37)38)30-28(32)22-9-5-2-6-10-22/h1-18H,(H,29,31)(H,30,32)(H,33,34,35)(H,36,37,38)/b12-11+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMKSXLMHJHPRDX-VAWYXSNFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)C=CC3=C(C=C(C=C3)NC(=O)C4=CC=CC=C4)S(=O)(=O)O)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)/C=C/C3=C(C=C(C=C3)NC(=O)C4=CC=CC=C4)S(=O)(=O)O)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H22N2O8S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

578.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

7342-14-5 | |

| Record name | 4,4'-Dibenzamido-2,2'-stilbenedisulfonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007342145 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does DBDS interact with Band 3 and what are the downstream effects?

A1: DBDS acts as a fluorescent anion transport inhibitor, binding to Band 3 and impacting its function. [] The research uses radioactive sulfate exchange and observes the binding kinetics of DBDS to Band 3 using fluorescence and stopped-flow techniques. [] This binding event induces a conformational change in the DBDS-Band 3 complex, ultimately inhibiting anion transport across the red blood cell membrane. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Trisodium guanosine 5'-[beta,gamma-imido]triphosphate](/img/structure/B31409.png)

![7-[(1R,2R,3R)-2-[(3S,7R)-3,7-dihydroxyoct-1-enyl]-3-hydroxy-5-oxocyclopentyl]hept-5-enoic acid](/img/structure/B31421.png)